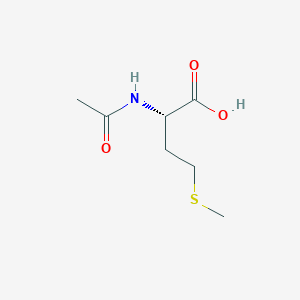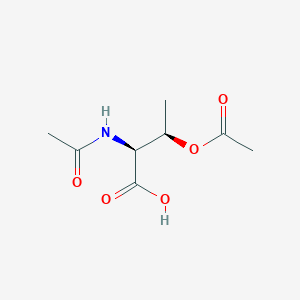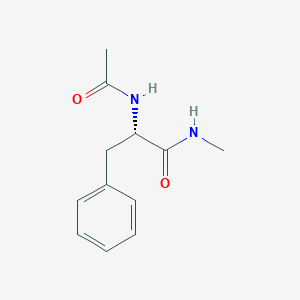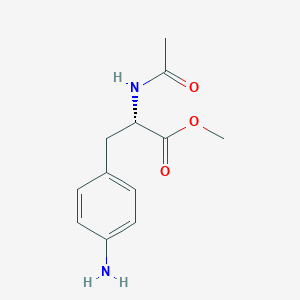
N-Acetyl-L-methionine
概述
描述
N-乙酰-DL-蛋氨酸是必需氨基酸蛋氨酸的衍生物。其特点是在蛋氨酸分子中的氮原子上连接一个乙酰基。 该化合物以白色结晶外观而闻名,可溶于水、乙醇和乙酸乙酯 。N-乙酰-DL-蛋氨酸被用于医药、食品添加剂和生化研究等各个领域。
作用机制
N-乙酰-DL-蛋氨酸通过多种机制发挥作用:
代谢途径: 它被代谢成蛋氨酸,蛋氨酸对蛋白质合成和其他代谢功能至关重要.
分子靶点: 该化合物与参与氨基酸代谢的酶相互作用,例如L-氨基酰化酶.
类似化合物:
N-乙酰-L-蛋氨酸: 结构相似,但只包含L-异构体。
蛋氨酸: 没有乙酰基的母体氨基酸。
S-腺苷蛋氨酸: 参与甲基化反应的衍生物。
独特性: N-乙酰-DL-蛋氨酸的独特性在于其乙酰化形式,与蛋氨酸相比,其乙酰化形式可以影响其溶解度、稳定性和反应性。 D-和L-异构体的存在使其在研究和工业领域具有更广泛的应用 .
生化分析
Biochemical Properties
N-Acetyl-L-methionine interacts with various enzymes, proteins, and other biomolecules. It is involved in the methylation and transsulfuration pathways . The exact nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit cell growth and mitochondrial activity of certain cancer cells in a concentration-dependent and time-dependent manner .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level. It is known to interact with Rhodopsin and N-acylamino acid racemase
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, in lactating dairy cows, supplementation with this compound improved milk yield and protein synthesis in the liver, and lowered lipid peroxidation .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. In lactating dairy cows, for instance, supplementation with varying amounts of this compound resulted in different effects on milk yield and other parameters .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key player in the methylation and transsulfuration pathways . It interacts with various enzymes and cofactors in these pathways.
准备方法
合成路线和反应条件: 使用乙酸酐作为乙酰化剂,通过对DL-蛋氨酸进行乙酰化,可以合成N-乙酰-DL-蛋氨酸。 该反应通常在酸性介质中进行,例如乙酸 。一般反应如下:[ \text{DL-蛋氨酸} + \text{乙酸酐} \rightarrow \text{N-乙酰-DL-蛋氨酸} + \text{乙酸} ]
工业生产方法: 在工业环境中,N-乙酰-DL-蛋氨酸的生产通常涉及DL-蛋氨酸的酶促转化。该过程包括对DL-蛋氨酸进行乙酰化,然后使用L-氨基酰化酶对L-异构体进行选择性酶促转化。 然后通过诸如醇提取或结晶等方法分离和纯化L-蛋氨酸 .
化学反应分析
反应类型: N-乙酰-DL-蛋氨酸会经历各种化学反应,包括:
水解: 该化合物可以水解生成蛋氨酸和乙酸.
氧化: 它可以氧化生成亚砜和砜。
取代: 在特定条件下,乙酰基可以被取代。
常用试剂和条件:
水解: 通常在水和酸或碱催化剂存在下进行。
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
取代: 可以使用诸如羟胺之类的试剂来取代乙酰基。
主要产物:
水解: 蛋氨酸和乙酸。
氧化: 蛋氨酸亚砜和蛋氨酸砜。
取代: N-羟基-DL-蛋氨酸。
科学研究应用
N-乙酰-DL-蛋氨酸在科学研究中具有广泛的应用范围:
生物学: 研究其在代谢途径中的作用,以及作为细胞培养基中的补充剂.
医学: 研究其在肾功能衰竭和营养缺乏症等疾病中的潜在治疗效果.
工业: 用作食品添加剂,以及制药生产中的原料.
相似化合物的比较
N-Acetyl-L-methionine: Similar in structure but only contains the L-isomer.
Methionine: The parent amino acid without the acetyl group.
S-adenosylmethionine: A derivative involved in methylation reactions.
Uniqueness: N-Acetyl-DL-methionine is unique due to its acetylated form, which can influence its solubility, stability, and reactivity compared to methionine. The presence of both D- and L-isomers allows for broader applications in research and industry .
属性
IUPAC Name |
2-acetamido-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYPXLNMDZIRQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037022 | |
| Record name | N-Acetyl-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-47-5, 65-82-7 | |
| Record name | N-Acetylmethionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylmethionine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylmethionine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetyl-DL-methionine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methionine, N-acetyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Acetyl-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-DL-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLMETHIONINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/383941IGXN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of N-Acetyl-L-methionine?
A1: this compound functions as a source of L-methionine. It is deacetylated in animals and humans to release L-methionine, making it bioavailable for various metabolic processes. []
Q2: Is this compound directly released into the plasma after administration?
A2: Research suggests that this compound is not directly released into the plasma. Instead, it is metabolized into L-methionine before entering circulation. [, ]
Q3: Do infants metabolize this compound differently than adults?
A3: Studies indicate that infants metabolize both L-methionine and this compound more rapidly than adults, leading to lower peak plasma methionine concentrations and areas under the plasma methionine concentration-time curves. []
Q4: How does the metabolism of this compound differ from N-Acetyl-D-methionine?
A4: this compound is efficiently converted to L-methionine in the body. In contrast, N-Acetyl-D-methionine is poorly utilized as a methionine source due to its different metabolic pathway. It leads to a much smaller increase in plasma methionine levels and is primarily detected as N-Acetyl-D-methionine in the plasma. []
Q5: Is the acetate moiety of this compound metabolized?
A5: Yes, the acetate moiety of this compound can be metabolized to carbon dioxide, as demonstrated in studies using radiolabeled this compound. []
Q6: What is the molecular formula of this compound?
A6: The molecular formula of this compound is C7H13NO3S.
Q7: What is the molecular weight of this compound?
A7: The molecular weight of this compound is 191.25 g/mol.
Q8: Can this compound be used as a methionine supplement in diets?
A8: Yes, this compound has been proposed and studied as a potential replacement for L-methionine in supplementing food products that are deficient in this essential amino acid. [, , , , ]
Q9: Does this compound offer any advantages over L-methionine as a food supplement?
A9: this compound is considered a good candidate for supplementing food with L-methionine due to its nutritional equivalence to L-methionine, as evidenced by rat feeding studies. It also has the potential advantage of producing less objectionable odors during food processing compared to L-methionine. [, , ]
Q10: Are there any potential benefits of this compound in the context of cancer?
A12: Research suggests that this compound may play a role in inhibiting tumor growth. Specifically, dietary manipulation of the arginine-N-Acetyl-L-methionine balance has been shown to inhibit the growth of subcutaneously transplanted Morris hepatomas in rats without causing body weight loss. [] This finding suggests that this compound might contribute to anticancer strategies, but further research is needed to confirm this potential benefit. Additionally, a new anti-cancer infusion solution containing this compound, along with other compounds like α-ketoglutaric acid, hydroxymethylfurfural, and N-acetyl-L-selenomethionine, has shown promising results and is currently in the testing phase. []
Q11: Can this compound be used in the development of sensors?
A13: Yes, this compound has been utilized in the development of electrochemical sensors. For example, a sensor based on an enzymatic system coupled with an ammonia gas sensor has been developed for the detection of this compound. [] Additionally, this compound can be used as a component in the fabrication of polymer films for electrochemical sensors. These sensors exhibit strong electrocatalytic activity towards the oxidation of ascorbic acid, uric acid, and nitrite. []
Q12: What is the role of this compound in the study of ruthenium polypyridyl anticancer drugs?
A14: this compound has been explored as a photocleavable protective group for ruthenium polypyridyl complexes, aiming to improve their selectivity towards cancer cells and reduce general toxicity. [] This approach leverages the controlled release of this compound from the complex upon visible-light irradiation, potentially leading to a more targeted delivery of the cytotoxic ruthenium species.
Q13: What are some important areas for future research on this compound?
A13:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














